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molecular formula C8H6F4O2 B1350987 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol CAS No. 92339-07-6

2,3,5,6-Tetrafluoro-1,4-benzenedimethanol

Cat. No. B1350987
M. Wt: 210.13 g/mol
InChI Key: SDHKGYDQOGCLQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06339176B2

Procedure details

Into a reaction vessel that was charged nitrogen, 5.00 g (23.1 mmol) of 2,3,5,6-tetrafluoro-1,4-benzenedimethanol, 15.00 g of water and 1.30 g (23.1 mmol) of potassium hydroxide were charged subsequently, and heated to 60° C. with stirring. At this time, solid 2,3,5,6-tetrafluoro-1,4-benzenedimethanol was completely dissolved to be a clear solution. Then, a mixture of 15.0 g of toluene and 3.07 g (23.1 mmol) of dimethyl sulfate was added at 55±5° C. After stirring at 50±5° C. for 1.5 hours, 0.64 g (11.4 mmol) of potassium hydroxide and 1.51 g (12.6 mmol) of dimethyl sulfate were added. After 1.5 hours, 0.66 g (11.7 mmol) of potassium hydroxide and 1.51 g (12.6 mmol) of dimethyl sulfate were further added and stirred at the same temperature for 1.5 hours. Allowing the reaction mixture to cool to room temperature, the layers of the reaction mixture were separated and the water layer was extracted with 30 ml of ethyl acetate. The organic layers were combined, washed with 30 ml of water, concentrated, and dried under reduced pressure to give 5.22 g of crude 4-methoxymethyl-2,3,5,6-tetrafluorobenzenemethanol. The crude 4-methoxymethyl-2,3,5,6-tetrafluorobenzenemethanol was subjected to content analysis by GC internal standard method (Analytical method 1 given later). GC area percentage of the crude product: 87% of the objective compound, 4% of the starting compound and 8% of the by-product compound Content analysis by GC internal standard method: 85% of the objective compound and 86% of the yield of pure compound
Quantity
3.07 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.64 g
Type
reactant
Reaction Step Four
Quantity
1.51 g
Type
reactant
Reaction Step Four
Quantity
0.66 g
Type
reactant
Reaction Step Five
Quantity
1.51 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[C:6]([CH2:9][OH:10])[C:5]([F:11])=[C:4]([F:12])[C:3]=1[CH2:13][OH:14].O.[OH-].[K+].S(OC)(O[CH3:22])(=O)=O>C1(C)C=CC=CC=1>[CH3:22][O:14][CH2:13][C:3]1[C:2]([F:1])=[C:7]([F:8])[C:6]([CH2:9][OH:10])=[C:5]([F:11])[C:4]=1[F:12] |f:2.3|

Inputs

Step One
Name
Quantity
3.07 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
15 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C(=C(C(=C1F)CO)F)F)CO
Name
Quantity
15 g
Type
reactant
Smiles
O
Name
Quantity
1.3 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=C(C(=C1F)CO)F)F)CO
Step Four
Name
Quantity
0.64 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1.51 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Five
Name
Quantity
0.66 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1.51 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged subsequently
ADDITION
Type
ADDITION
Details
was added at 55±5° C
STIRRING
Type
STIRRING
Details
After stirring at 50±5° C. for 1.5 hours
Duration
1.5 h
STIRRING
Type
STIRRING
Details
stirred at the same temperature for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
Allowing the reaction mixture to cool to room temperature
CUSTOM
Type
CUSTOM
Details
the layers of the reaction mixture were separated
EXTRACTION
Type
EXTRACTION
Details
the water layer was extracted with 30 ml of ethyl acetate
WASH
Type
WASH
Details
washed with 30 ml of water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COCC1=C(C(=C(C(=C1F)F)CO)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.22 g
YIELD: CALCULATEDPERCENTYIELD 100.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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